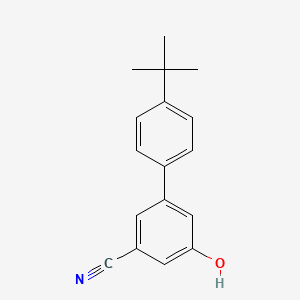![molecular formula C15H9NOS B6376482 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% CAS No. 1261919-15-6](/img/structure/B6376482.png)
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% (4-BT-2-CP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the benzo[b]thiophene family, which is known for its unique electronic and photophysical properties. 4-BT-2-CP is a versatile compound due to its ability to form a variety of compounds with different functional groups.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% depends on its application. As an inhibitor of CYP2C9, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% binds to the active site of the enzyme and blocks its activity. As a fluorescent probe for the detection of nitric oxide, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% binds to NO and emits a fluorescent signal. As a photosensitizer for PDT, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% absorbs light energy and generates singlet oxygen which is used to destroy cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% depend on its application. As an inhibitor of CYP2C9, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can block the activity of the enzyme and affect the metabolism of drugs. As a fluorescent probe for the detection of nitric oxide, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be used to measure the concentration of NO in biological samples. As a photosensitizer for PDT, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be used to destroy cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications and can be used to synthesize a variety of compounds. The main limitation of using 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% is its toxic nature, which can be a concern when handling the compound in the laboratory.
Future Directions
The potential future directions for 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% include the development of new applications, such as the use of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a drug delivery system or a therapeutic agent. Additionally, further research can be done to explore the potential of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a catalyst for organic synthesis. Finally, further research can be done to investigate the potential of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a material for organic electronic devices.
Synthesis Methods
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 4-bromobenzothiophene with potassium cyanide in an aqueous solution. The resulting product is then reacted with NaNO2 in aqueous acetic acid to form the nitrobenzo[b]thiophene intermediate. The final step is the reduction of the nitrobenzo[b]thiophene intermediate with sodium borohydride in aqueous ethanol to form 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% is used in a variety of scientific research applications. It has been used as an inhibitor of human cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism. It has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a photosensitizer for photodynamic therapy (PDT). Additionally, it has been used in the synthesis of nanomaterials and as a building block for organic electronic devices.
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NOS/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDUSVMFCARFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376511.png)